

Foreword: The Strategic Role of Substituted Pyridines in Modern Synthesis

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Compound of Interest

Compound Name: (3-Bromo-2-methoxypyridin-4-yl)boronic acid

Cat. No.: B1521758

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The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in critical biological interactions. Among the vast arsenal of pyridine-based building blocks, **(3-Bromo-2-methoxypyridin-4-yl)boronic acid** (CAS No. 1072946-00-9) has emerged as a particularly valuable reagent. Its trifunctional nature—a reactive boronic acid at the 4-position, a bromine atom at the 3-position for potential subsequent functionalization, and a methoxy group at the 2-position influencing the ring's electronics—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, its application in the workhorse of C-C bond formation, the Suzuki-Miyaura coupling, and essential safety guidelines for its handling.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key physicochemical data for **(3-Bromo-2-methoxypyridin-4-yl)boronic acid** are summarized below.

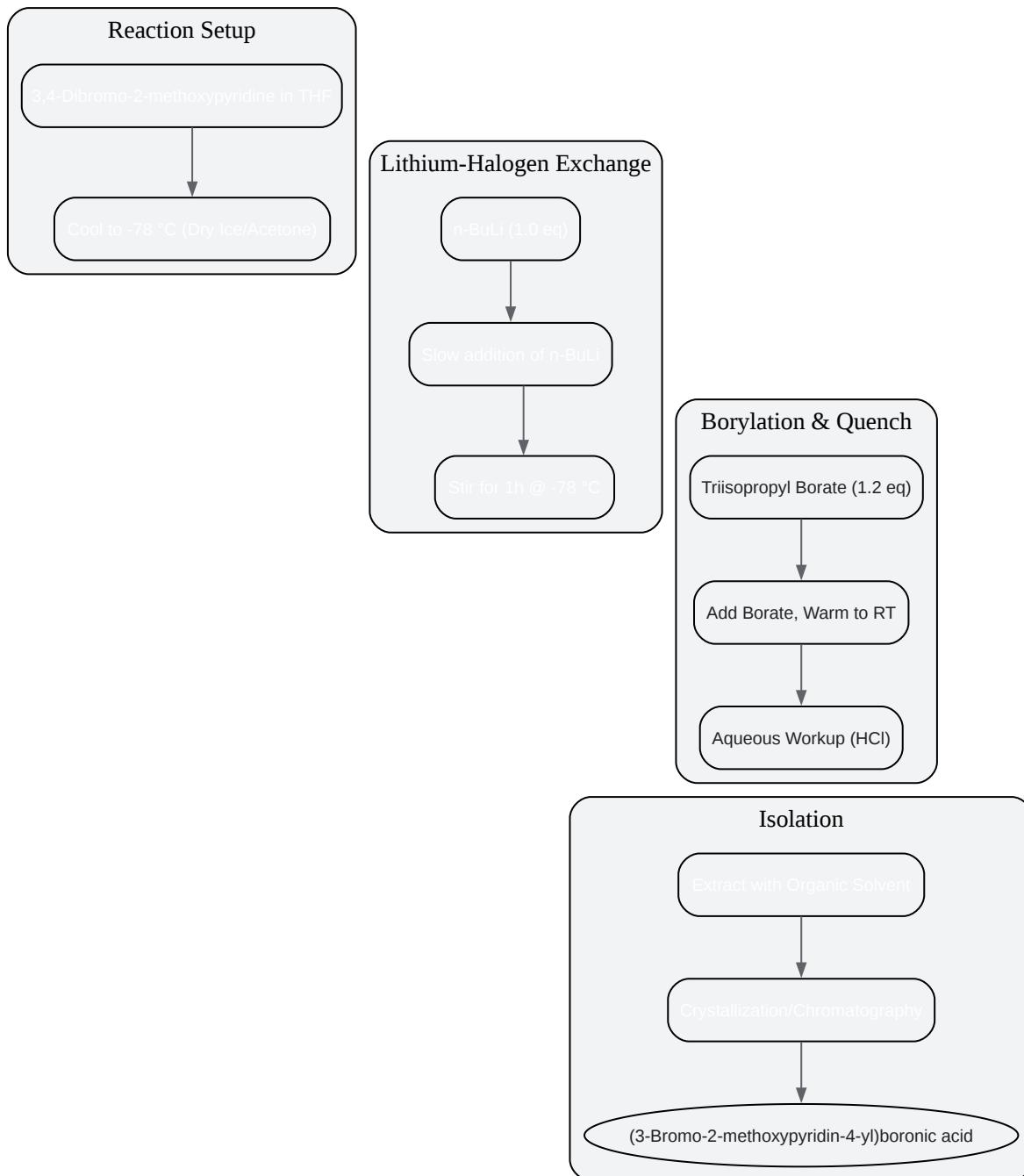
Property	Value	Source(s)
CAS Number	1072946-00-9	[1][2]
Molecular Formula	C ₆ H ₇ BBrNO ₃	[1][3]
Molecular Weight	231.84 g/mol	[3]
Appearance	White to off-white solid	(Typical)
Melting Point	97-99 °C	[3]
Storage Conditions	Store under inert atmosphere, refrigerated (2-8°C) or in freezer (-20°C) for long-term stability. Sensitive to moisture.	(General Recommendation)

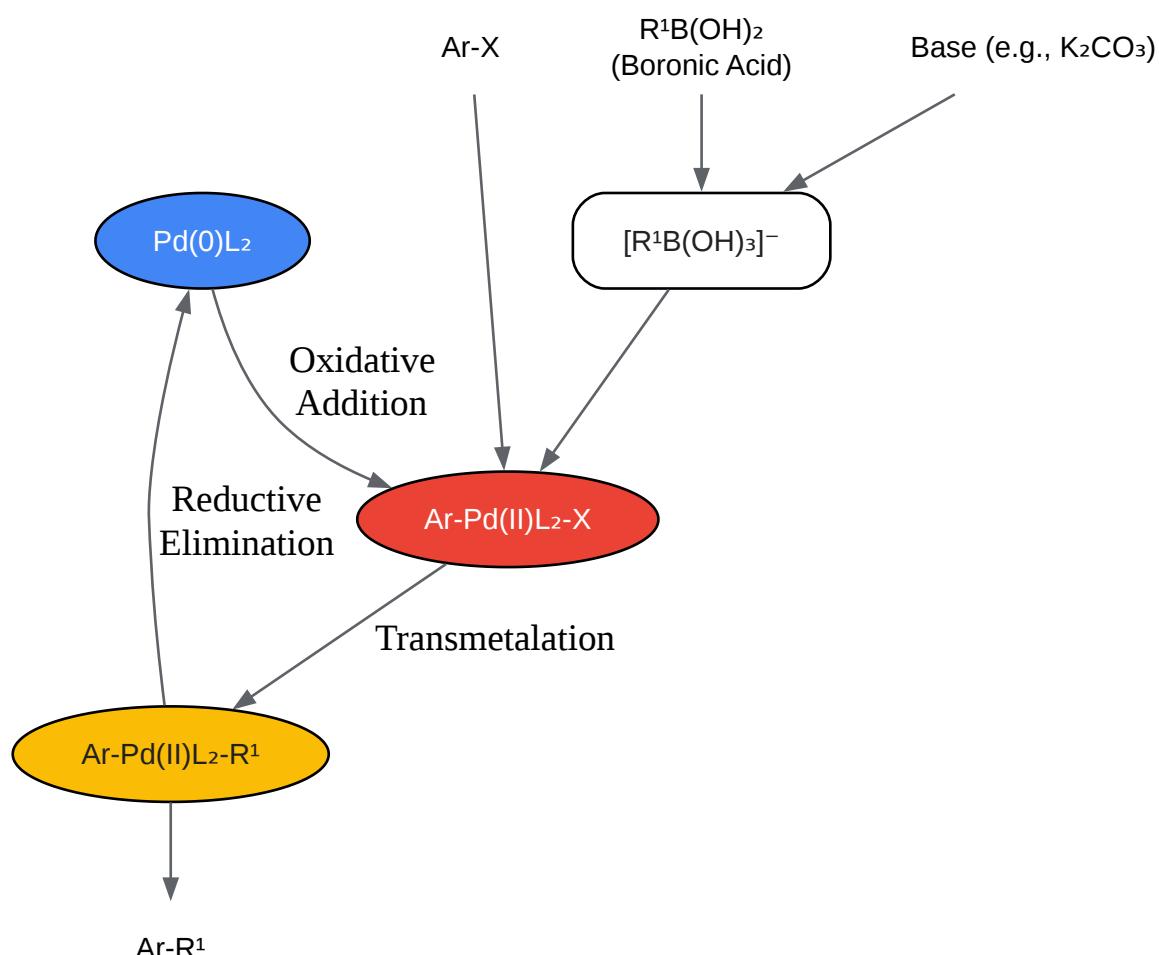
Synthesis of (3-Bromo-2-methoxypyridin-4-yl)boronic acid

The synthesis of heteroaryl boronic acids is a well-established field, most commonly relying on a lithium-halogen exchange followed by electrophilic trapping with a borate ester.^[4] The following is a representative, field-proven protocol for the synthesis of the title compound from the commercially available precursor, 3,4-dibromo-2-methoxypyridine.

Synthetic Rationale and Workflow

The core of this synthesis is the selective metalation of the C4-Br bond over the C3-Br bond. The C4 position of the pyridine ring is more activated for lithium-halogen exchange. This selectivity is achieved under kinetic control by using a strong lithium base at very low temperatures (-78 °C), which minimizes side reactions and prevents isomerization. The resulting pyridyl lithium species is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid during the aqueous workup.





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